diethyl (4-methyl-1,2-phenylene)biscarbamate
Overview
Description
Diethyl (4-methyl-1,2-phenylene)biscarbamate is an organic compound with the molecular formula C19H22N2O4 It is a derivative of carbamate, featuring two ethyl carbamate groups attached to a 4-methyl-1,2-phenylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-methyl-1,2-phenylene)biscarbamate typically involves the reaction of 4-methyl-1,2-phenylenediamine with diethyl carbonate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide, to facilitate the formation of the carbamate groups. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The raw materials are fed into the reactor, and the product is continuously collected, purified, and crystallized to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-methyl-1,2-phenylene)biscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Diethyl (4-methyl-1,2-phenylene)biscarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (4-methyl-1,2-phenylene)biscarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Diethyl (4,4’-methylenebis(phenyl))biscarbamate: Similar structure but with a different substitution pattern.
Dimethyl (4-methyl-1,2-phenylene)biscarbamate: Similar backbone but with methyl groups instead of ethyl groups.
Uniqueness
Diethyl (4-methyl-1,2-phenylene)biscarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl groups provide different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
ethyl N-[2-(ethoxycarbonylamino)-4-methylphenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-4-18-12(16)14-10-7-6-9(3)8-11(10)15-13(17)19-5-2/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNIXHLFSZPRSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)C)NC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979278 | |
Record name | Diethyl (4-methyl-1,2-phenylene)bis(hydrogen carbonimidate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6324-21-6 | |
Record name | NSC29112 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (4-methyl-1,2-phenylene)bis(hydrogen carbonimidate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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